molecular formula C11H19N3 B2675120 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine CAS No. 2089691-66-5

3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine

Cat. No.: B2675120
CAS No.: 2089691-66-5
M. Wt: 193.294
InChI Key: GYWURNRSYQPZNC-UHFFFAOYSA-N
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Description

3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, featuring a molecular framework that combines a piperidine ring with a substituted pyrazole. The piperidine ring is a fundamental heterocycle and a pivotal cornerstone in the production of drugs, present in numerous pharmacologically active molecules . This specific scaffold is utilized in investigations across a wide spectrum of therapeutic areas, including but not limited to antiviral, antimicrobial, and anticancer research, given the established biological relevance of piperidine derivatives . As a building block, this compound offers researchers a versatile template for the synthesis and development of novel small-molecule libraries. Its structure allows for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The presence of the pyrazole heterocycle, often explored in drug discovery for its ability to participate in key hydrogen bonding interactions within enzyme active sites, further enhances its value as a core scaffold . Researchers can employ this compound in the design of targeted agents, particularly for probing protein-kinase interactions and other critical pathways in disease biology. The product is provided for research purposes as part of early-stage discovery and development workflows. It is intended for use in laboratory settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWURNRSYQPZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Modification Heterocyclic Core Molecular Weight (g/mol) CAS Number Reference
3-[3-(Propan-2-yl)-1H-pyrazol-5-yl]piperidine 3-isopropyl-pyrazole Pyrazole + Piperidine 193.29 N/A
4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Oxadiazole substitution Oxadiazole + Piperidine 202.69 (free base: 166.23) EN300-7408846
4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine 4-methoxyphenyl-pyrazole Pyrazole + Piperidine 257.33 103660-47-5
4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine 4-chlorophenyl-pyrazole Pyrazole + Piperidine 261.75 156336-70-8
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Phenyl + amine substitution Pyrazole + Piperidine 242.32 1389315-07-4
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Oxadiazole + isopropyl substitution Oxadiazole + Piperidine 195.26 (free base: 159.22) 1251925-12-8

Key Differences and Implications

Heterocyclic Core Variations :

  • Oxadiazole vs. Pyrazole : Compounds like 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride and 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride replace the pyrazole ring with an oxadiazole. Oxadiazoles are electron-deficient aromatic systems, which may enhance metabolic stability or alter binding affinity in drug-receptor interactions compared to pyrazoles.

Substituent Effects: Aromatic vs. Aliphatic Substituents: The 4-methoxyphenyl and 4-chlorophenyl derivatives introduce aromatic substituents, increasing molecular weight and hydrophobicity. These groups could enhance π-π stacking interactions in biological targets but may reduce solubility.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays or formulation.

For example, pyrazole derivatives like those in and require multi-step protocols involving cyclization and coupling reactions.

Biological Activity

3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is a compound with potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and a pyrazole moiety, suggests various biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is C11H19N3. The structural representation includes a piperidine ring substituted with a pyrazole group that has an isopropyl side chain. The compound's SMILES notation is CC(C)C1=NNC(=C1)C2CCCNC2, indicating its complex connectivity.

PropertyValue
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
SMILESCC(C)C1=NNC(=C1)C2CCCNC2
InChI KeyGYWURNRSYQPZNC-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has revealed several areas of interest:

  • Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. The piperidine and pyrazole components are often associated with modulation of neurotransmitter systems, potentially influencing conditions like anxiety and depression.
  • Antiparasitic Activity : Analogous compounds have shown promising antiparasitic effects, particularly against protozoan parasites. For instance, modifications in the pyrazole structure have been linked to enhanced activity against parasites such as Trypanosoma and Leishmania spp.
  • Metabolic Stability : The compound's metabolic profile is crucial for its therapeutic potential. Research indicates that structural modifications can significantly impact the compound's stability in biological systems, which is essential for maintaining effective concentrations in vivo.

Case Studies and Research Findings

While specific literature on 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is limited, related studies provide insights into its potential applications:

  • Study on Pyrazole Derivatives : A study demonstrated that introducing polar functionalities to pyrazole derivatives improved their aqueous solubility and metabolic stability while maintaining their antiparasitic activity (EC50 values ranging from 0.010 to 0.577 μM) . This suggests that similar modifications could enhance the biological profile of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine.
  • Piperidine-Based Compounds : Research on piperidine derivatives has indicated their role in activating lipid metabolism pathways, which could be beneficial for treating metabolic disorders . This highlights the potential for 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine to contribute to metabolic regulation.

Q & A

Q. What are the recommended synthetic routes for 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine?

A multi-step synthetic approach is commonly employed for pyrazole-piperidine hybrids. For example, analogous compounds (e.g., 1,5-diarylpyrazole derivatives) are synthesized via condensation reactions starting from substituted alcohols or amines, followed by cyclization and functional group modifications. Key steps include:

  • Core template preparation : Start with a substituted pyrazole precursor (e.g., 5-phenyl-1-pentanol) and introduce piperidine via nucleophilic substitution or reductive amination.
  • Cyclization : Use acid catalysis or microwave-assisted methods to form the pyrazole ring.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures purity >95% .

Q. How should researchers characterize the purity and structure of this compound?

  • HPLC with UV detection : Utilize a C18 column and ammonium acetate buffer (pH 6.5) for separation, with UV monitoring at 254 nm. Retention time and peak area consistency confirm purity .
  • NMR and mass spectrometry : 1^1H/13^13C NMR resolves substituent positions (e.g., isopropyl group on pyrazole), while HRMS validates molecular weight (e.g., [M+H]+ ion) .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For example:

  • Reaction path search : Identify low-energy pathways for regioselective functionalization (e.g., introducing substituents at the pyrazole 3-position).
  • Data-driven optimization : Feed experimental results (e.g., yields, selectivity) into algorithms to refine computational models, reducing trial-and-error experimentation .

Q. What experimental design strategies improve yield in complex multi-step syntheses?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading). For instance:
    • Central Composite Design : Optimize reaction time (X1) and solvent polarity (X2) to maximize yield.
    • Response surface analysis : Statistically identify interactions between variables (e.g., ANOVA for significance testing) .
  • Membrane separation : Use nanofiltration to isolate intermediates, reducing purification steps .

Q. How should researchers address contradictory data in catalytic studies (e.g., inconsistent enantioselectivity)?

  • Systematic error analysis : Verify instrument calibration (e.g., HPLC, GC) and reagent purity.
  • Theoretical validation : Compare experimental enantiomeric excess (ee) with computed transition-state energies to identify mismatches between predicted and observed selectivity .
  • Replicate under controlled conditions : Use inert atmosphere (N2_2/Ar) to exclude oxygen/humidity interference .

Q. What methodologies enable efficient scale-up from lab to pilot plant?

  • Reactor design : Use continuous-flow reactors for exothermic steps (e.g., cyclization), ensuring heat dissipation and safety.
  • Process simulation : Model mass/heat transfer using Aspen Plus or COMSOL to predict bottlenecks (e.g., mixing inefficiencies) .

Data Contradiction Analysis Framework

Step Method Purpose Example Reference
1Hypothesis TestingIdentify outliersCompare yields across batches using Grubbs’ test
2Computational ValidationAlign experimental/theoretical resultsDFT vs. observed regioselectivity
3Controlled ReplicationEliminate external variablesRepeat reaction under anhydrous conditions

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